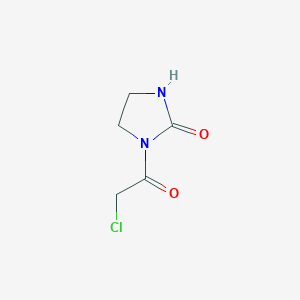

1-(2-Chloroacetyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chloroacetyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H7ClN2O2 . It is a type of imidazolidin-2-one, which are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Molecular Structure Analysis

The molecular structure of this compound involves a five-membered cyclic urea . The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator .Chemical Reactions Analysis

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.57 . Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Biological Activity

Stereoselectivity in Organic Synthesis : Imidazolidin-4-ones, related to 1-(2-Chloroacetyl)imidazolidin-2-one, demonstrate significant stereoselectivity in reactions involving alpha-aminoamide derivatives and substituted benzaldehydes. This selectivity is crucial for developing bioactive oligopeptides, where imidazolidin-4-ones serve as proline surrogates or protect against enzyme-catalyzed hydrolysis (Ferraz et al., 2007).

Insecticide Mode of Action : Studies on imidacloprid, a compound structurally similar to this compound, have elucidated its high-affinity binding to the insect acetylcholine receptor, showcasing the potential of imidazolidine derivatives in pest control (Liu & Casida, 1993).

Chemical Synthesis and Material Science

Synthesis of Heterocycles : The reactivity of imidazolidin-2-ones is leveraged in synthesizing complex heterocycles, which are vital in medicinal chemistry and material science. For instance, novel methods for synthesizing imidazo[1,2-a]pyridines highlight the utility of this compound derivatives in constructing biologically active compounds and CDK inhibitors (Qiao et al., 2006).

Corrosion Inhibition : The derivatives of imidazolidin-2-one, such as 1-(2-ethylamino)-2-methylimidazoline, have been investigated for their corrosion inhibition properties on carbon steel in acid media. This research indicates potential applications in protecting industrial materials (Cruz et al., 2004).

Pharmaceutical and Biological Research

Drug Design and Alzheimer's Disease : Aminoimidazoles, which share a core structure with this compound, have been explored as BACE-1 inhibitors for treating Alzheimer's disease. This research underscores the therapeutic potential of imidazolidin-2-one derivatives in neurodegenerative disease management (Gravenfors et al., 2012).

Advanced Materials and Catalysis

Gold(I) Catalysis : The catalytic properties of gold(I) complexes with imidazolidin-2-ones have been studied for hydroamination reactions, illustrating the role of these compounds in facilitating highly selective and efficient organic transformations (Zhang et al., 2009).

Zukünftige Richtungen

Imidazolidin-2-ones and their analogues have been the focus of continuous efforts to develop sustainable and more efficient protocols for their synthesis . They are important synthetic intermediates that can be transformed into a broad variety of complex structures . The development of new methods for the synthesis of imidazolidin-2-one derivatives is an urgent task .

Wirkmechanismus

Target of Action

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are widely found in biologically active compounds .

Mode of Action

It’s known that imidazolidin-2-ones can be synthesized through various methods such as the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . These processes could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . This suggests that they may be involved in a wide range of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 16257 , which could potentially influence its bioavailability.

Result of Action

Imidazolidin-2-one derivatives show a wide spectrum of biological activity . They are included in the structure of various pharmaceuticals and exhibit properties such as antitumor, antileishmanial, and antimicrobial activity .

Action Environment

The synthesis of imidazolidin-2-ones has been reported to be catalyzed by γ-al 2 o 3 at 250 °c in supercritical co 2 . This suggests that certain environmental conditions could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

1-(2-chloroacetyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQIJKIKCCPGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)